1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine
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Overview
Description
1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the piperazine ring, along with a pyridylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and 2-pyridylmethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nature of the substituent
Scientific Research Applications
1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.
Industry: Utilized in the synthesis of advanced materials and as a precursor in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-4-(2-pyridylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: A structurally similar compound with a pyridyl group attached to the piperazine ring, but lacking the phenylsulfonyl group.
4-(2-Pyridylmethyl)piperazine: Another related compound with a pyridylmethyl group attached to the piperazine ring, but without the phenylsulfonyl group
Uniqueness
1-(Phenylsulfonyl)-4-(2-pyridylmethyl)piperazine is unique due to the presence of both the phenylsulfonyl and pyridylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(pyridin-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,16-7-2-1-3-8-16)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEJLVVCHYSUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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